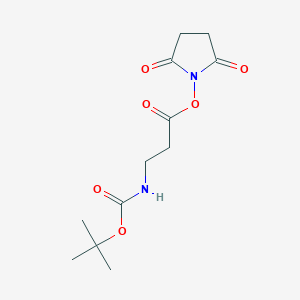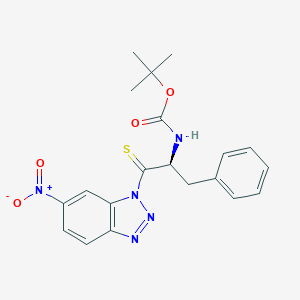
Boc-S-acetamidomethyl-L-penicillamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-S-acetamidomethyl-L-penicillamine is a derivative of D-Penicillamine, which is a penicillin metabolite. It is primarily used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning. The compound has the molecular formula C13H24N2O5S and a molecular weight of 320.41.
準備方法
Synthetic Routes and Reaction Conditions
Boc-S-acetamidomethyl-L-penicillamine is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with L-penicillamine, which undergoes acetamidomethylation to introduce the acetamidomethyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Boc-S-acetamidomethyl-L-penicillamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break disulfide bonds to yield thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetamidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Boc-S-acetamidomethyl-L-penicillamine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for thiols.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Wilson’s disease and Cystinuria.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
作用機序
The mechanism of action of Boc-S-acetamidomethyl-L-penicillamine involves its ability to chelate heavy metals, making it effective in the treatment of metal poisoning. The compound binds to metals like copper and lead, forming stable complexes that are excreted from the body. This chelation process helps in reducing the toxic effects of heavy metals.
類似化合物との比較
Similar Compounds
D-Penicillamine: The parent compound, used in similar therapeutic applications.
N-tert-butoxycarbonyl-S-acetamidomethyl-L-penicillamine: Another derivative with similar properties.
Boc-β,β-dimethyl-L-Cysteine: A related compound used in peptide synthesis
Uniqueness
Boc-S-acetamidomethyl-L-penicillamine is unique due to its specific combination of functional groups, which provide it with distinct chemical reactivity and biological activity. Its ability to act as a chelating agent and its use as a protecting group in peptide synthesis make it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPMXBDNAADFK-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426769 |
Source


|
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129972-45-8 |
Source


|
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558051.png)


